

Avoiding non-specific binding in CPK20 immunoprecipitation experiments

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Compound of Interest

Compound Name: CPK20

Cat. No.: B15137351

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Detailed Experimental Protocol: CPK20 Immunoprecipitation

This protocol provides a starting point and should be optimized for your specific experimental conditions.

1. Cell Lysis

- Wash cultured cells (e.g., from a 10 cm plate) once with ice-cold PBS.
- Add 1 mL of ice-cold, non-denaturing IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) freshly supplemented with protease and phosphatase inhibitors.[1]
- Scrape cells and transfer the lysate to a microcentrifuge tube.[2]
- Incubate on ice for 20-30 minutes with periodic vortexing.
- Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
- Transfer the clear supernatant to a new, pre-chilled tube. This is your cleared lysate.

2. Pre-Clearing Lysate

- Add 20-30 μ L of a 50% slurry of Protein A/G beads to the cleared lysate.
- Incubate on a rotator for 30-60 minutes at 4°C.[3]
- Centrifuge at 2,000-3,000 x g for 2 minutes at 4°C.
- Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.

3. Immunoprecipitation

- Determine the protein concentration of your lysate.
- To 500-1000 μ g of pre-cleared lysate, add the optimized amount of anti-**CPK20** primary antibody (typically 1-5 μ g, but this must be titrated).[4]
- Incubate on a rotator for 2-4 hours or overnight at 4°C.
- Add 30-40 μ L of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
- Incubate on a rotator for another 1-3 hours at 4°C to capture the immune complexes.[3]

4. Washing

- Pellet the beads by centrifugation at 2,000 x g for 2 minutes at 4°C.
- Carefully remove and discard the supernatant.
- Add 1 mL of cold Wash Buffer (start with IP Lysis Buffer). Resuspend the beads gently.
- Rotate for 5-10 minutes at 4°C.[5]
- Repeat the centrifugation and wash steps for a total of 3-5 times.[5]

5. Elution

- After the final wash, carefully remove all supernatant.
- Add 30-50 μ L of 1X Laemmli sample buffer to the beads.

- Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature the antibody-bead complex.[3]
- Centrifuge to pellet the beads. The supernatant contains your immunoprecipitated proteins, ready for analysis by Western Blot.

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References

- 1. docs.abcam.com [docs.abcam.com]
- 2. Cell Lysis Buffer for IP (Animal cells and plant cells) [engibody.com]
- 3. benchchem.com [benchchem.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. benchchem.com [benchchem.com]
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